

Vrt 043198 dosage and administration for in vivo studies

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Compound of Interest		
Compound Name:	Vrt 043198	
Cat. No.:	B1683865	Get Quote

Application Notes: Vrt 043198 for In Vivo Research

Introduction

Vrt 043198 is a potent and selective inhibitor of the interleukin-converting enzyme (ICE)/caspase-1 subfamily of cysteine proteases.[1] It is the active metabolite of the prodrug VX-765 (Belnacasan), which is rapidly converted to Vrt 043198 by plasma and liver esterases following administration.[1][2] This high selectivity for inflammatory caspases (caspase-1 and caspase-4) over apoptotic caspases makes it a valuable tool for studying inflammatory diseases with a reduced risk of inducing apoptosis.[3] Vrt 043198 has demonstrated efficacy in a variety of preclinical animal models, including those for inflammatory conditions, neurodegenerative diseases, and myocardial infarction.[4][5][6]

Mechanism of Action

Vrt 043198 exerts its anti-inflammatory effects by inhibiting caspase-1, a key enzyme in the innate immune response.[7] Caspase-1 is activated within multi-protein complexes called inflammasomes, which assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[7]

Once active, caspase-1 is responsible for two main processes:

 Cytokine Maturation: It cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2][7] These cytokines





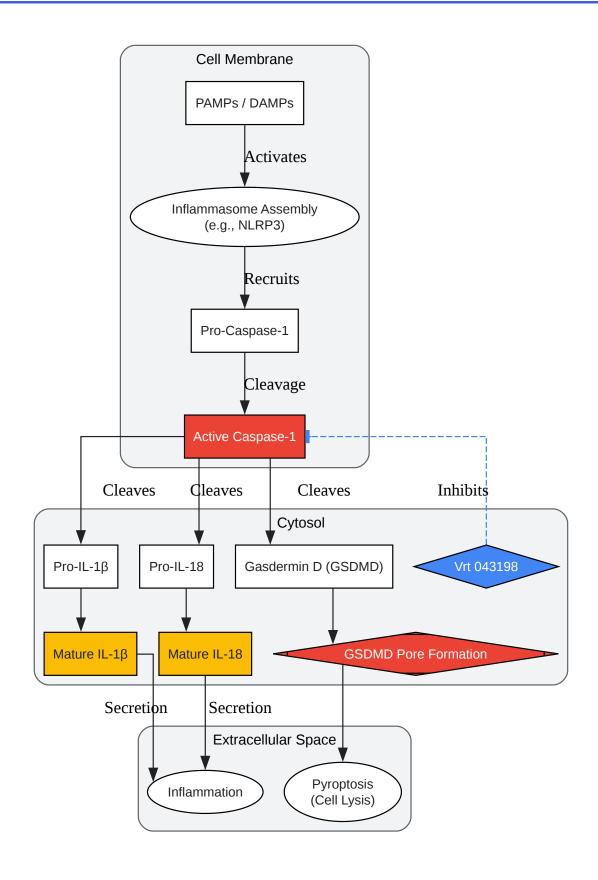


are potent mediators of inflammation.

• Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, resulting in a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[7]

By binding to the catalytic site of caspase-1, **Vrt 043198** blocks these downstream events, leading to a significant reduction in the release of IL-1 β and IL-18 and preventing pyroptotic cell death.[2][7]





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Caption: Vrt 043198 mechanism of action in inhibiting the Caspase-1 pathway.



Quantitative Data Summary

Table 1: In Vivo and Ex Vivo Dosages of Vrt 043198 and

Prodrug VX-765

Liodide	Ploulug VX-765								
Compoun d	Animal Model	Disease Model	Dosage Range	Administr ation Route	Outcome	Referenc e			
VX-765	CD-1 Mice	LPS- Induced Inflammati on	25-200 mg/kg	Oral Gavage	Reduced serum IL- 1β	[1]			
VX-765	J20 AD Mice	Alzheimer' s Disease	50 mg/kg	Intraperiton eal (IP)	Reversed cognitive deficits	[8]			
VX-765	Rats	Myocardial I/R	Not Specified	Intravenou s (IV)	Reduced infarct size	[5]			
Vrt 043198	C57/BL Mice	Perioperati ve Neurocogni tive Disorders	1, 10, 100 mg/kg	Intraperiton eal (IP)	Improved cognitive function	[9]			
Vrt 043198	Isolated Rat Hearts	Myocardial I/R	9 μΜ	Perfusate	Cardioprot ective	[5]			

I/R: Ischemia/Reperfusion

Table 2: Pharmacokinetic Parameters after a Single 50 mg/kg IP Injection of VX-765 in Mice

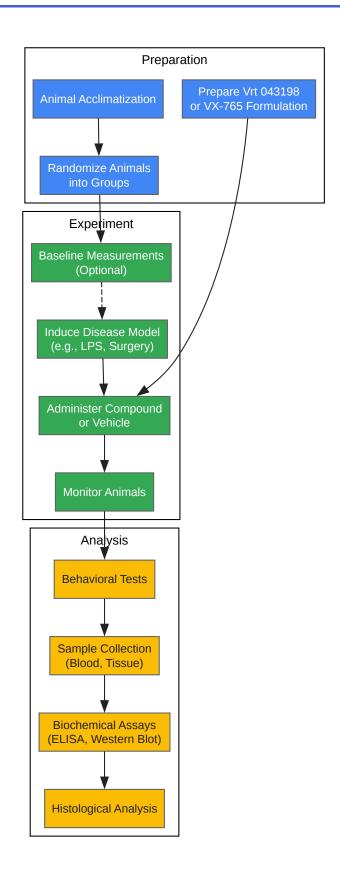


Compartme nt	Compound	Tmax (h)	Стах (µМ)	AUC (μM·h)	t½ (h)
Plasma	VX-765	0.25	0.38 ± 0.17	0.70 ± 0.05	3.2
Vrt 043198	0.25	196.4 ± 4.5	119.5 ± 25.4	NR	
Brain	VX-765	0.25	0.18 ± 0.06	0.25 ± 0.02	NQ
Vrt 043198	0.25	8.3 ± 0.9	8.6 ± 0.2	1.0	
CSF	VX-765	0.25	0.06 ± 0.02	0.10 ± 0.02	NQ
Vrt 043198	0.50	27.2 ± 1.5	40.7 ± 1.2	NR	

Data adapted from a study in J20 AD mouse model.[8] Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; t½: Half-life; NR: Not Reported; NQ: Not Quantifiable.

Protocols: In Vivo Administration and Experimental Workflows





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Caption: General experimental workflow for in vivo studies using Vrt 043198.



Protocol 1: LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the efficacy of orally administered VX-765 (prodrug of **Vrt 043198**) in reducing systemic inflammation induced by lipopolysaccharide (LPS).

Materials:

- VX-765 powder
- Solvents: DMSO, PEG300, Tween-80, Saline[1]
- LPS from E. coli (e.g., serotype 0111:B4)[1]
- Male CD-1 mice[1]
- Oral gavage needles
- Standard laboratory equipment for injections and blood collection

Compound Preparation (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):[1]

- Prepare a stock solution of VX-765 in DMSO (e.g., 45 mg/mL).
- To prepare 1 mL of the final working solution, start with 400 μL of PEG300.
- Add 100 μL of the DMSO stock solution and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogenous.
- Add 450 μL of saline to reach the final volume of 1 mL and mix well.
- Prepare fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Procedure:

 Animal Acclimatization: Allow male CD-1 mice to acclimate to the facility for at least one week before the experiment.



- Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, VX-765 at 25, 50, 100, 200 mg/kg).
- Compound Administration: Administer the prepared VX-765 formulation or vehicle to the mice via oral gavage.[1] The volume is typically 5-10 mL/kg depending on the final concentration.
- LPS Challenge: One hour after compound administration, inject mice intravenously (i.v.) with 2 mg/kg of LPS dissolved in sterile saline.[1]
- Sample Collection: At a predetermined time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or another appropriate method.
- Endpoint Analysis: Process the blood to obtain serum. Analyze serum levels of IL-1β using a commercially available ELISA kit to determine the effect of treatment.

Protocol 2: Neuroinflammation Model in Aged Mice

Objective: To assess the therapeutic potential of **Vrt 043198** in a model of surgery-induced neurocognitive decline in aged mice.[9]

Materials:

- Vrt 043198 powder
- Sterile saline for injection
- 20-month-old male C57/BL mice[9]
- Surgical equipment for abdominal exploratory laparotomy
- Anesthetics (e.g., isoflurane)
- Standard laboratory equipment for injections and behavioral testing (e.g., Morris water maze)

Compound Preparation:



- Dissolve Vrt 043198 powder in a suitable vehicle (e.g., sterile saline, potentially with a small amount of a solubilizing agent if necessary, though the reference study used intraperitoneal administration without specifying a complex vehicle).[9]
- Prepare solutions to deliver doses of 1, 10, and 100 mg/kg in a standard injection volume (e.g., 10 mL/kg).[9]

Experimental Procedure:

- Animal Acclimatization: Acclimate aged mice to the housing conditions for at least two weeks. Handle them daily for several days before the experiment to reduce stress.
- Grouping: Randomly assign mice to experimental groups (e.g., Sham + Vehicle, Surgery + Vehicle, Surgery + Vrt 043198 at 1, 10, 100 mg/kg).
- Surgical Procedure (Abdominal Exploratory Laparotomy):
 - Anesthetize a mouse with isoflurane.
 - Make a midline incision to open the abdominal cavity.
 - Systematically explore the abdominal contents for a set period (e.g., 10 minutes).
 - Close the incision with sutures.
 - Sham-operated mice undergo anesthesia and a skin incision without opening the abdominal wall.
- Compound Administration: Immediately after the surgery, administer the prepared Vrt
 043198 solution or vehicle via intraperitoneal (IP) injection.[9]
- Post-Operative Care: Monitor the animals closely for recovery. Provide appropriate analgesia as required by institutional guidelines.
- Endpoint Analysis (Short-term): At 24 hours post-surgery, a subset of animals can be euthanized to collect brain tissue (hippocampus) and blood. Analyze samples for caspase-1 activity and levels of IL-1β and IL-18.[9]



 Endpoint Analysis (Long-term): At 30 days post-surgery, evaluate cognitive function using the Morris water maze test to assess learning and memory. Following behavioral testing, brain tissue can be collected for neuronal counts and analysis of neurotrophic factors (NGF, BDNF).[9]

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